

Application Notes: Using PIK-75 in Kinase Activity Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PIK-75

Cat. No.: B1677873

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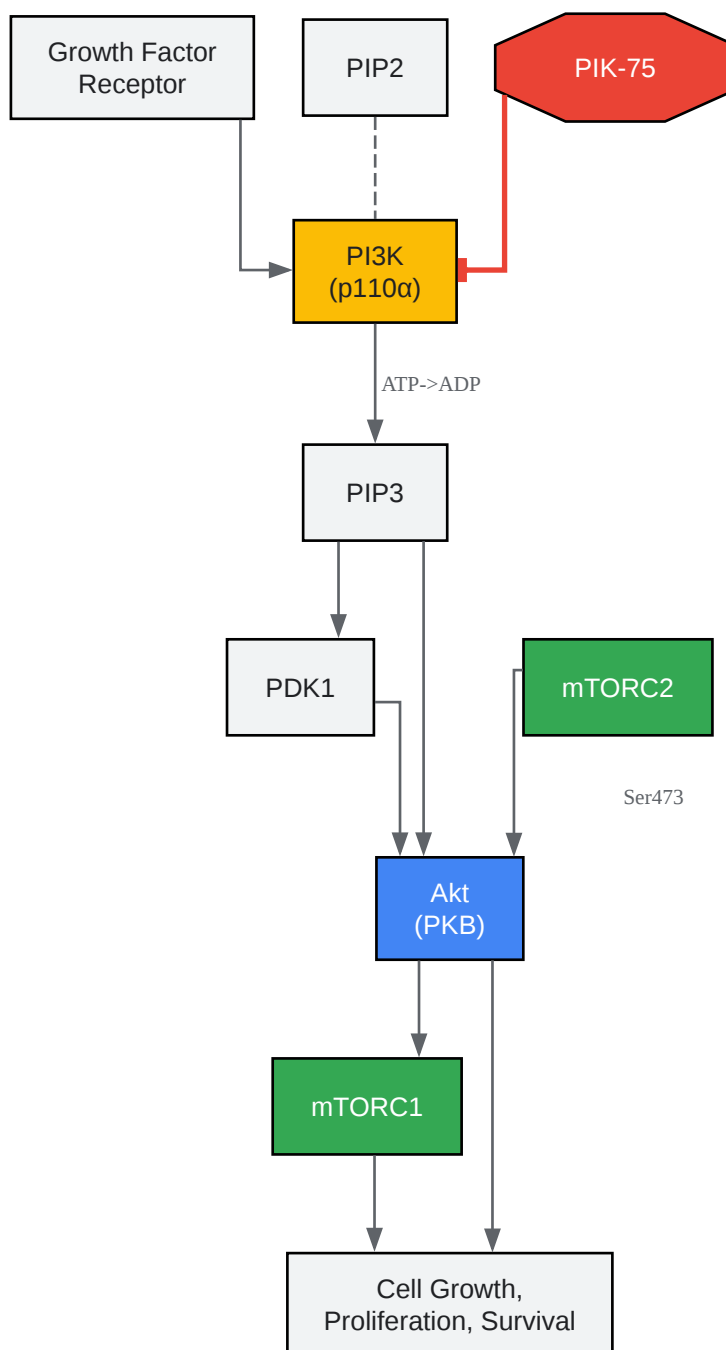
Introduction

PIK-75 is a potent and reversible dual inhibitor that primarily targets the p110 α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1][2] It exhibits over 200-fold greater selectivity for p110 α compared to the p110 β isoform.[2] **PIK-75's** mechanism of action involves blocking the phosphorylation of downstream effectors like Akt (also known as Protein Kinase B), thereby interfering with the crucial PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and growth.[3][4][5][6] Its potent inhibitory effects make it a valuable tool for studying kinase function and for screening potential therapeutic agents in cancer and other diseases where this pathway is dysregulated.[7][8]

Mechanism of Action

PIK-75 is a selective inhibitor of the p110 α isoform of PI3K, with an IC₅₀ value of 5.8 nM.[1][9] When binding to p110 α , it acts as a noncompetitive inhibitor with respect to ATP but is competitive with the phosphatidylinositol (PI) substrate.[1] PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] PIP3 recruits and activates downstream proteins, most notably Akt. By inhibiting p110 α , **PIK-75** prevents the formation of PIP3, leading to the suppression of Akt phosphorylation and the subsequent deactivation of the PI3K/Akt/mTOR signaling cascade.[5]

Additionally, **PIK-75** is a highly potent inhibitor of DNA-PK, with an IC₅₀ of 2 nM, implicating it in processes related to DNA damage repair.[1][2][10]



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PI3K/Akt/mTOR signaling pathway with **PIK-75** inhibition point.

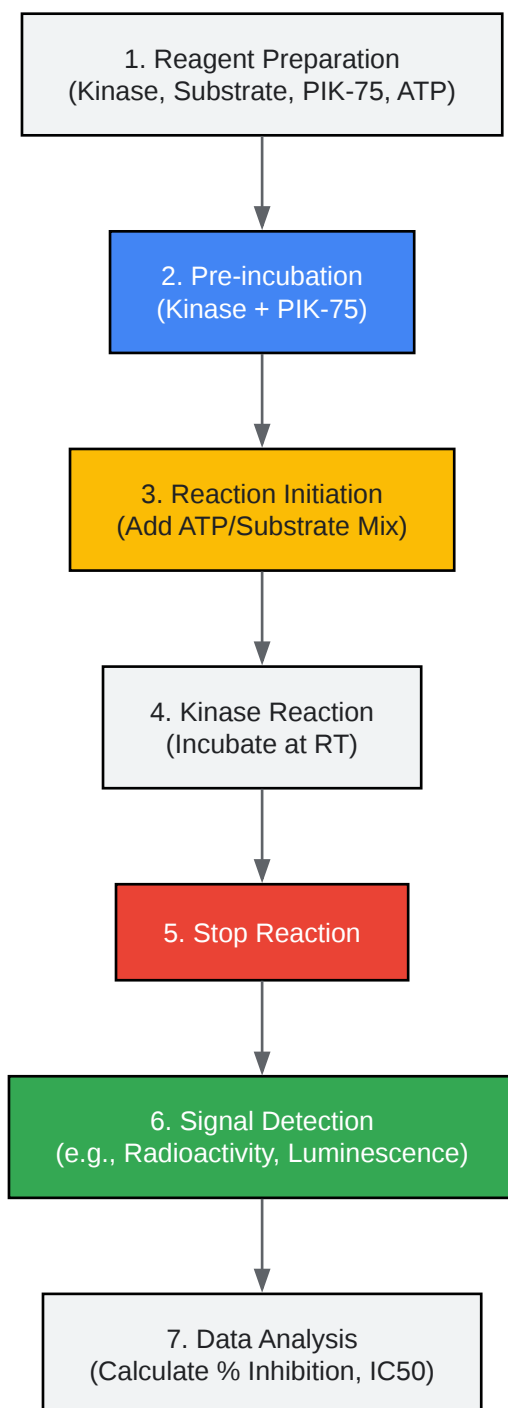
Quantitative Data: In Vitro Kinase Inhibition Profile

The inhibitory activity of **PIK-75** has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC₅₀) values from cell-free biochemical assays are summarized below.

| Kinase Target | IC ₅₀ (nM) | Reference(s) |
|---------------|-----------------------|--|
| DNA-PK | 2 | [2] [10] [11] |
| PI3K p110α | 5.8 | [1] [2] [9] [11] |
| PI3K p110γ | 76 | [2] [10] [11] |
| PI3K p110δ | 510 | [1] [11] |
| PI3K p110β | 1300 | [2] [9] [11] |
| mTORC1 | ~1000 | [11] |
| ATM | 2300 | [11] |
| hsVPS34 | 2600 | [11] |

Experimental Protocols

The following protocols provide methodologies for assessing the inhibitory activity of **PIK-75** against a target kinase, such as p110α, in a biochemical assay format. Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate, and inhibition is observed as a decrease in this activity.[\[12\]](#)[\[13\]](#)



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